3-Hydrazinylbutanoic acid dihydrochloride
Description
Historical Trajectories and Foundational Research Pertaining to 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025)
Academic Significance of 3-Hydrazinylbutanoic Acid Dihydrochloride as a Synthetic Building Block
The specific academic significance of this compound as a synthetic building block is not explicitly detailed in the scientific literature. However, the general class of hydrazino acids and their derivatives are recognized for their utility in organic synthesis and medicinal chemistry. nih.govacs.org These compounds serve as valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds and have been incorporated into peptides to modify their structure and function. acs.org
Hydrazine-containing compounds are known to exhibit a range of biological activities, which drives their use in the development of new therapeutic agents. nih.gov While direct evidence is lacking for this compound, its structure suggests potential as a scaffold in the synthesis of more complex molecules. The presence of both a hydrazine (B178648) and a carboxylic acid moiety offers two reactive sites for further chemical transformations.
Properties
IUPAC Name |
3-hydrazinylbutanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-3(6-5)2-4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWLZMYYIBLWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparations of 3 Hydrazinylbutanoic Acid Dihydrochloride
Evolution of Synthetic Strategies for 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025)
The preparation of 3-hydrazinylbutanoic acid dihydrochloride has its roots in fundamental organic reactions, which have been refined over time to improve yields, purity, and stereoselectivity.
Classical methods for the synthesis of β-hydrazino acids often involve the conjugate addition of hydrazine (B178648) to α,β-unsaturated carbonyl compounds. In the case of 3-hydrazinylbutanoic acid, a common precursor would be crotonic acid or its corresponding esters (e.g., ethyl crotonate). The reaction typically proceeds via a Michael addition of hydrazine to the electron-deficient β-carbon of the α,β-unsaturated system.
The initial reaction involves the nucleophilic attack of hydrazine on the β-carbon of the crotonate system. Subsequent protonation of the resulting enolate, followed by hydrolysis of the ester group, yields the desired 3-hydrazinylbutanoic acid. The final step involves treatment with hydrochloric acid to form the stable dihydrochloride salt.
Modern adaptations of this classical approach focus on improving reaction conditions and work-up procedures. For instance, the use of hydrazine hydrate in polar solvents at elevated temperatures is a common practice. However, controlling the reaction to prevent the formation of side products, such as pyrazolidinones resulting from intramolecular cyclization, can be challenging, especially with α,β-unsaturated esters rsc.orgresearchgate.netresearchgate.net. To circumvent this, modern approaches may employ protected hydrazine derivatives to control the reactivity and prevent unwanted side reactions. Another adaptation involves the direct reaction of carboxylic acids with hydrazine under conditions that promote hydrazide formation, which can be a more direct route, though it may require harsher conditions or activation of the carboxylic acid researchgate.net.
A plausible classical synthesis and its modern adaptation are summarized in the table below:
| Step | Classical Approach | Modern Adaptation | Key Considerations |
| 1. Hydrazine Addition | Reaction of ethyl crotonate with an excess of hydrazine hydrate at reflux. | Use of a protected hydrazine (e.g., Boc-hydrazine) to prevent side reactions, followed by deprotection. | Control of temperature to minimize pyrazolidinone formation. |
| 2. Hydrolysis | Saponification of the resulting ester with aqueous base (e.g., NaOH). | Mild enzymatic hydrolysis or acid-catalyzed hydrolysis under controlled conditions. | Prevention of racemization at the stereocenter. |
| 3. Salt Formation | Treatment of the free base with an excess of ethereal HCl. | Precipitation from a solution with a stoichiometric amount of HCl in a suitable solvent (e.g., isopropanol) to ensure high purity. | Control of stoichiometry to obtain the dihydrochloride salt. |
The control of stereochemistry at the C3 position is a critical aspect of the synthesis of this compound, particularly for applications where a specific enantiomer is required. Classical approaches often result in a racemic mixture. Modern synthetic strategies employ various methods to achieve stereochemical control.
One approach involves the use of chiral auxiliaries attached to the crotonate precursor. These auxiliaries direct the nucleophilic attack of hydrazine to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. Another strategy is the use of chiral catalysts, such as chiral phosphoric acids or organocatalysts, which can promote the enantioselective conjugate addition of hydrazine to the α,β-unsaturated ester beilstein-journals.org.
Furthermore, stereoselective synthesis can be achieved starting from chiral precursors. For example, the synthesis can commence from an enantiomerically pure β-hydroxy acid, which can be converted to a derivative with a good leaving group at the β-position, followed by nucleophilic substitution with hydrazine organic-chemistry.org. This approach ensures the retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. The development of enzymatic methods for the asymmetric synthesis of chiral amino acids also presents a promising avenue for the stereocontrolled synthesis of 3-hydrazinylbutanoic acid and its analogs rsc.org.
| Strategy | Description | Anticipated Outcome |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the crotonate precursor to direct the approach of hydrazine. | High diastereoselectivity, requiring subsequent removal of the auxiliary. |
| Chiral Catalysis | Use of a chiral catalyst (e.g., organocatalyst) to create a chiral environment around the substrate, favoring the formation of one enantiomer. | High enantiomeric excess with catalytic amounts of the chiral source. |
| Chiral Precursors | Starting from an enantiomerically pure precursor, such as a β-hydroxy or β-amino acid, and converting it to the target molecule. | High enantiopurity, dependent on the stereochemical outcome of the reaction steps. |
Development of Novel and Green Synthetic Protocols for this compound
In line with the principles of green chemistry, recent efforts in organic synthesis have focused on developing more sustainable and environmentally friendly methods. These principles are applicable to the synthesis of this compound.
The use of catalytic systems can significantly enhance the efficiency and sustainability of the synthesis. For the conjugate addition of hydrazine, various catalysts can be envisioned. For instance, Lewis acid catalysts could activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack. Organocatalysts, such as L-proline, have been shown to be effective in promoting Michael additions and other condensation reactions under mild and often solvent-free conditions mdpi.comresearchgate.net. The use of such catalysts can lead to higher yields, shorter reaction times, and easier purification.
Transition metal catalysts, such as those based on copper or palladium, have been employed for N-arylation of hydrazides and could potentially be adapted for the synthesis of related compounds organic-chemistry.org. While not directly applicable to the synthesis of 3-hydrazinylbutanoic acid from crotonates, these catalytic systems highlight the potential for developing novel catalytic routes to hydrazino compounds.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances mdpi.com. For the synthesis of this compound, several green approaches can be considered. The use of water as a solvent, where feasible, is highly desirable. Solvent-free reactions, such as those conducted by grinding reactants together, with or without a catalyst, represent another green alternative that minimizes waste mdpi.comorientjchem.org.
Microwave-assisted synthesis is another technique that aligns with green chemistry principles. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating researchgate.net. The application of microwave technology to the hydrazinolysis of esters or the conjugate addition of hydrazine could offer a more energy-efficient and rapid synthesis of 3-hydrazinylbutanoic acid.
| Green Chemistry Approach | Application to Synthesis | Potential Benefits |
| Use of Green Solvents | Employing water or other benign solvents for the reaction. | Reduced environmental impact and improved safety. |
| Solvent-Free Reactions | Grinding reactants together, possibly with a catalyst like L-proline mdpi.comresearchgate.net. | Minimized waste, reduced energy consumption, and simplified work-up. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Shorter reaction times, higher yields, and potentially cleaner reactions researchgate.net. |
| Organocatalysis | Employing non-toxic and biodegradable catalysts like L-proline mdpi.comresearchgate.net. | Reduced reliance on heavy metal catalysts and milder reaction conditions. |
Optimization of Reaction Parameters and Yields in Laboratory Synthesis of this compound
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that require careful tuning include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.
For the classical Michael addition of hydrazine to an α,β-unsaturated ester, a systematic study of these parameters is necessary. For example, running the reaction at lower temperatures for a longer duration might favor the desired conjugate addition over the formation of cyclic byproducts. The molar ratio of hydrazine to the ester is also critical; an excess of hydrazine may be required to drive the reaction to completion but could also lead to the formation of bis-addition products.
The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents may be suitable for the conjugate addition step, while the final salt formation may require a less polar solvent to facilitate precipitation. The purification of the final product is also a critical step for obtaining high-purity this compound. Recrystallization from a suitable solvent system is often employed to remove impurities.
A design of experiments (DoE) approach can be systematically used to explore the effects of multiple variables on the reaction yield and purity, allowing for the identification of the optimal reaction conditions more efficiently than traditional one-variable-at-a-time optimization nih.gov.
The following table presents a hypothetical optimization study for the synthesis of 3-hydrazinylbutanoic acid from ethyl crotonate and hydrazine hydrate.
| Parameter | Range Studied | Optimal Condition (Hypothetical) | Effect on Yield/Purity |
| Temperature (°C) | 25 - 100 | 50 | Higher temperatures may increase the rate but also promote side reactions. |
| Reaction Time (h) | 1 - 24 | 12 | Sufficient time is needed for completion, but prolonged time can lead to degradation. |
| Hydrazine/Ester Ratio | 1:1 - 5:1 | 3:1 | An excess of hydrazine can improve the conversion of the ester. |
| Solvent | Ethanol, Water, THF | Ethanol | The choice of solvent affects the solubility of reactants and the reaction rate. |
Isolation and Purification Techniques for Research-Grade this compound
The isolation and purification of this compound are critical steps to obtain a product of high purity suitable for research applications. The choice of purification method depends on the nature of the impurities present, which are often related to the synthetic route employed. Common techniques include crystallization, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC).
Crystallization is a widely used and effective method for purifying this compound. The crude product, typically obtained after the initial synthesis and work-up, is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The selection of the crystallization solvent is crucial for achieving high purity and yield. Solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures are ideal. For hydrochloride salts of amino acid derivatives, solvent systems such as ethanol/water, methanol/diethyl ether, or isopropanol/water are often employed. The process can be repeated (recrystallization) to further enhance the purity of the final product.
Ion-exchange chromatography is another powerful technique for the purification of zwitterionic compounds like 3-hydrazinylbutanoic acid. This method separates molecules based on their net charge. A solution containing the crude product is passed through a column packed with a solid stationary phase (the ion-exchange resin). For the purification of a cationic species like 3-hydrazinylbutanoic acid (in its protonated form), a cation-exchange resin is used. The positively charged 3-hydrazinylbutanoic acid molecules bind to the negatively charged resin, while neutral and anionic impurities pass through. The bound product is then eluted from the resin by changing the pH or increasing the salt concentration of the mobile phase. This technique is particularly effective for removing impurities with different charge characteristics.
For achieving very high purity, preparative HPLC is often the method of choice. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. By selecting the appropriate column and mobile phase, it is possible to separate this compound from even closely related impurities. The fractions containing the pure product are collected and the solvent is removed to yield the final, highly purified compound.
The purity of the isolated this compound is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. These methods confirm the chemical structure and determine the level of any remaining impurities.
Below is an interactive data table summarizing the effectiveness of different purification techniques.
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Crystallization | >98% | Cost-effective, scalable | Can be time-consuming, potential for product loss in mother liquor |
| Ion-Exchange Chromatography | >99% | High selectivity for charged molecules, good for removing ionic impurities | Can be more expensive than crystallization, may require buffer exchange |
| Preparative HPLC | >99.5% | Very high resolution, suitable for separating complex mixtures | High cost, limited scalability |
Applications of 3 Hydrazinylbutanoic Acid Dihydrochloride in Complex Molecule and Materials Synthesis Research
Utility of 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025) as a Precursor for Heterocyclic Scaffolds
The presence of both a nucleophilic hydrazine (B178648) group and an electrophilic carboxylic acid (or its derivative) allows 3-hydrazinylbutanoic acid dihydrochloride to serve as a versatile building block for constructing various nitrogen-containing heterocyclic systems. The reaction pathways often involve intramolecular or intermolecular cyclization reactions, leveraging the dual functionality of the molecule.
Synthesis of Pyrazolone Derivatives from this compound
Pyrazolone rings are five-membered heterocyclic structures containing two adjacent nitrogen atoms and a ketone group. They are a core feature in many biologically active compounds. nih.gov The synthesis of pyrazolone derivatives from this compound typically involves a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate. nih.govorientjchem.org
The reaction mechanism proceeds via the initial formation of a hydrazone by the reaction of the more nucleophilic nitrogen of the hydrazine moiety with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazolone ring. The butanoic acid side chain remains as a substituent on one of the nitrogen atoms of the newly formed ring. The reaction is typically catalyzed by a few drops of a weak acid like glacial acetic acid and carried out under reflux conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 3-Hydrazinylbutanoic acid | Ethyl acetoacetate | Glacial Acetic Acid | Reflux in ethanol | 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid |
| 3-Hydrazinylbutanoic acid | Diethyl malonate | Base (e.g., NaOEt) | Reflux in ethanol | 4-(3,5-dioxo-pyrazolidin-1-yl)butanoic acid |
Synthesis of Pyridazinone Derivatives from this compound
Pyridazinones are six-membered heterocyclic compounds featuring two adjacent nitrogen atoms and a carbonyl group within the ring. This scaffold is present in numerous compounds with diverse pharmacological activities. scholarsresearchlibrary.com The synthesis of pyridazinone derivatives using this compound is commonly achieved through its reaction with γ-ketoacids, such as levulinic acid. scispace.com
In this process, the hydrazine component of this compound reacts with the γ-ketoacid. The initial step is the formation of a hydrazone with the ketone carbonyl group of the γ-ketoacid. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom on the carboxylic acid carbonyl, followed by dehydration, to form the stable six-membered pyridazinone ring. This reaction provides a direct route to N-substituted pyridazinones where the substituent is the butanoic acid moiety.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-Hydrazinylbutanoic acid | Levulinic acid (4-oxopentanoic acid) | Heating in a suitable solvent (e.g., ethanol, acetic acid) | 4-(6-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-1-yl)butanoic acid |
| 3-Hydrazinylbutanoic acid | Succinic anhydride followed by cyclization | Two-step process | 4-(3,6-dioxo-hexahydro-pyridazin-1-yl)butanoic acid |
Exploration of Other Nitrogen-Containing Heterocycles Utilizing this compound
The reactivity of the hydrazine group extends beyond the synthesis of pyrazolones and pyridazinones, opening pathways to other important nitrogen-containing heterocycles. mdpi.comnih.gov For instance, reaction with isothiocyanates can yield thiosemicarbazide derivatives. These intermediates can then be cyclized under different conditions to form various five-membered heterocycles like 1,3,4-thiadiazoles or 1,2,4-triazoles. nih.gov
Furthermore, the reaction of hydrazines with 1,3-dicarbonyl compounds can also lead to pyrazoles through a dehydration step, a reaction that has been extensively studied for various hydrazine derivatives. nih.govmdpi.com The specific conditions of the reaction, including the solvent and catalyst, can influence the final product. Transition metal-catalyzed C-H activation and annulation reactions represent another advanced strategy for synthesizing fused nitrogen heterocycles from hydrazine derivatives. researchgate.net
Regioselective and Stereoselective Outcomes in Heterocyclic Synthesis with this compound
When synthesizing heterocyclic compounds using unsymmetrical precursors like 3-hydrazinylbutanoic acid and an unsymmetrical dicarbonyl compound, the issue of regioselectivity arises. nih.gov For example, in the synthesis of pyrazolones from a substituted hydrazine and a β-ketoester, two regioisomers can potentially form. The outcome is often dictated by the difference in reactivity between the two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound. Generally, the more nucleophilic, sterically less hindered terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl first. mdpi.com The choice of solvent and catalyst can also play a crucial role in controlling the regioselectivity of the cyclocondensation. nih.govmdpi.com
Stereoselectivity is another important consideration due to the chiral center at the C-3 position of the butanoic acid backbone. When this chiral molecule is used to synthesize new heterocyclic structures, the inherent chirality can be retained in the final product. If new stereocenters are formed during the reaction, the existing stereocenter can influence the stereochemical outcome, potentially leading to the diastereoselective formation of one stereoisomer over another. This is particularly relevant in the synthesis of complex molecules where precise control over the three-dimensional structure is essential.
Integration of this compound in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgillinois.edu
This compound is uniquely suited for Ugi-type reactions as it contains both an amine (hydrazine) and a carboxylic acid functionality within the same molecule. This allows it to potentially act as two of the four components in an intramolecular or pseudo-three-component Ugi reaction. For instance, in the presence of an aldehyde and an isocyanide, the hydrazine moiety can react with the aldehyde to form a hydrazone (an imine equivalent). This intermediate can then be trapped by the isocyanide and the internal carboxylic acid group to undergo the Ugi cascade, leading to the formation of complex heterocyclic structures in a highly convergent manner. The use of hydrazine derivatives in Ugi-type reactions has been explored to create N-N bond-containing peptidomimetics and other novel scaffolds. nih.gov
Derivatization of this compound for Novel Reagent Development
The functional groups of this compound can be chemically modified to create new reagents with tailored properties for specific synthetic applications. researchgate.netnih.govnih.gov
A primary derivatization pathway involves the reaction of the hydrazine moiety with aldehydes or ketones to form stable hydrazone derivatives. nih.govmdpi.comnih.govmdpi.com This reaction is often straightforward and results in the formation of new molecules where the butanoic acid portion provides solubility or acts as a handle for further modifications. These hydrazones can serve as ligands for metal catalysts, as intermediates in the synthesis of other heterocycles, or as bioactive molecules themselves. nih.govmdpi.com
Additionally, the carboxylic acid group can be activated and coupled with various nucleophiles. thermofisher.com For example, it can be converted into an ester, an amide, or an acyl hydrazide. This allows for the attachment of reporter groups, solid supports, or other functional moieties, transforming the original molecule into a specialized building block or a derivatization reagent for analytical purposes. nih.govnih.gov The combination of derivatizing both the hydrazine and the carboxylic acid ends of the molecule can lead to the development of highly functionalized and complex chemical tools.
Mechanistic Investigations and Theoretical Studies on 3 Hydrazinylbutanoic Acid Dihydrochloride
Reaction Mechanism Elucidation for Transformations Involving 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025)
Currently, there are no specific studies in the scientific literature that elucidate the reaction mechanisms of transformations involving 3-Hydrazinylbutanoic Acid Dihydrochloride. Research detailing the step-by-step processes, including the identification of intermediates, transition states, and the kinetics of reactions where this compound is a key reactant, has not been published.
Computational Chemistry Analyses of this compound
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules. However, specific computational analyses for this compound are not found in the current body of scientific literature.
No dedicated Density Functional Theory (DFT) studies on the molecular structure and electronic properties of this compound have been reported. Such studies would typically provide insights into optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO-LUMO), and other key electronic parameters.
There is a lack of published research on Molecular Dynamics (MD) simulations of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules over time, including their interactions with solvents or other molecules, which is crucial for predicting their behavior in various environments. nih.govnih.gov
A detailed conformational analysis, which would identify the stable conformations and the energy landscape of this compound, has not been documented. This type of analysis is fundamental for understanding the compound's three-dimensional structure and its influence on reactivity.
Theoretical Predictions of Reactivity and Selectivity of this compound
Theoretical predictions regarding the reactivity and selectivity of this compound are absent from the scientific literature. Such predictions, often derived from computational models, are essential for designing new synthetic routes and understanding the chemical behavior of the compound.
Studies on Intermolecular Interactions and Hydrogen Bonding Networks of this compound
While the principles of intermolecular interactions and hydrogen bonding are well-established, specific studies detailing the hydrogen bonding networks and other intermolecular forces in the context of this compound are not available. khanacademy.orgnih.gov The presence of hydrazinyl and carboxylic acid groups suggests the potential for significant hydrogen bonding, but this has not been experimentally or theoretically investigated for this specific molecule.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research with 3 Hydrazinylbutanoic Acid Dihydrochloride
High-Resolution Mass Spectrometry for Precise Structural Confirmation of 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025) and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 3-Hydrazinylbutanoic Acid Dihydrochloride. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass.
For 3-Hydrazinylbutanoic Acid, which has a molecular formula of C₄H₁₀N₂O₂, the expected monoisotopic mass of the free base is 118.0742 g/mol . In the presence of two hydrochloride adducts, the molecule is typically analyzed in its protonated form. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. HRMS analysis would be expected to yield a measured m/z value extremely close to the calculated exact mass of the C₄H₁₁N₂O₂⁺ ion, which is 119.0815.
Derivatization is often employed to enhance ionization efficiency or to facilitate structural analysis via tandem mass spectrometry (MS/MS). For instance, derivatizing the hydrazine (B178648) moiety can yield products with characteristic fragmentation patterns. slu.se An HRMS/MS experiment on the protonated molecule would involve isolating the precursor ion (m/z 119.0815) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide further structural confirmation.
Table 1: Theoretical HRMS Data for Protonated 3-Hydrazinylbutanoic Acid
| Analyte | Chemical Formula | Ion Type | Calculated m/z | Typical Fragments (MS/MS) |
|---|
This interactive table outlines the expected high-resolution mass spectrometry data for the protonated form of the parent compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Elucidating Complex Structures of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed covalent structure of molecules in solution. For a molecule like this compound, multi-dimensional NMR experiments are essential for assigning all proton (¹H) and carbon (¹³C) signals unequivocally.
Two-dimensional (2D) NMR techniques reveal correlations between different nuclei, allowing for the assembly of the molecular skeleton. epfl.ch
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 3-Hydrazinylbutanoic Acid, a COSY spectrum would show a cross-peak between the proton on C3 and the protons on C2 and C4, confirming the butanoic acid backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J coupling). nih.gov This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the methyl protons at C4 would show a correlation to the C4 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carboxyl carbon (C1), and for connecting different fragments of the molecule. For instance, the protons on C2 would show a correlation to the carboxyl carbon at C1.
Table 2: Expected 2D NMR Correlations for 3-Hydrazinylbutanoic Acid
| Proton(s) | COSY Correlations (with H at) | HSQC Correlation (with C at) | HMBC Correlations (with C at) |
|---|---|---|---|
| H2 (CH₂) | H3 | C2 | C1, C3, C4 |
| H3 (CH) | H2, H4 | C3 | C1, C2, C4 |
This interactive table summarizes the key expected correlations from standard 2D NMR experiments that would be used to confirm the structure of 3-Hydrazinylbutanoic Acid.
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This is particularly relevant for the dihydrochloride salt, where crystal packing and intermolecular interactions with the chloride ions define the material's properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material. nih.gov
ssNMR can be used to:
Identify the presence of different polymorphs (different crystal forms).
Characterize the local environment around each atom, including proximities to the chloride counter-ions.
Study molecular dynamics in the solid state.
Comparing the chemical shifts from solution-state NMR with those from ssNMR can reveal conformational changes that occur upon crystallization.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. wikipedia.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise position of every atom (excluding hydrogens, which are often inferred) can be determined. nih.gov
This technique provides unequivocal data on:
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) at the stereocenter (C3) without ambiguity.
Conformation: It reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the carbon backbone.
Intermolecular Interactions: The crystal structure elucidates the hydrogen bonding network between the hydrazinyl and carboxyl groups and the chloride ions, as well as other crystal packing forces.
Table 3: Representative Crystallographic Data Parameters
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.1 Å, c = 7.5 Å, β = 98° |
| Z (Molecules per unit cell) | 4 |
This interactive table shows hypothetical but typical crystallographic parameters that might be obtained from an X-ray diffraction experiment on a single crystal of the compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Stereoselective Syntheses Involving this compound
Since 3-Hydrazinylbutanoic Acid contains a chiral center at the C3 position, it can exist as two enantiomers (R and S). In stereoselective synthesis, it is crucial to determine the enantiomeric purity, or enantiomeric excess (e.e.), of the product. Chiral chromatography is the primary method for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. derpharmachemica.com Polysaccharide-based or macrocyclic glycopeptide-based columns are commonly used. sigmaaldrich.comsigmaaldrich.com The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers.
Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can also be employed. The analyte is often derivatized to increase its volatility before injection onto a column with a chiral stationary phase. nih.gov
In some cases, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be used to form diastereomers, which can then be separated on a standard (non-chiral) reverse-phase HPLC column. juniperpublishers.com
Table 4: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time (S-enantiomer) | 8.5 min |
This interactive table provides an example of a set of conditions that could be used in a chiral HPLC method to separate the enantiomers of 3-Hydrazinylbutanoic Acid.
Future Research Directions and Uncharted Territories for 3 Hydrazinylbutanoic Acid Dihydrochloride
Exploration of Unconventional Synthetic Pathways for 3-Hydrazinylbutanoic Acid Dihydrochloride (B599025)
Current synthetic routes to 3-Hydrazinylbutanoic acid dihydrochloride, while effective, often rely on traditional, multi-step processes. The future of its synthesis will likely focus on more efficient and innovative methodologies. Researchers are expected to investigate biocatalytic methods, employing enzymes to achieve highly selective transformations under mild conditions. Additionally, photoredox catalysis and electrochemical synthesis present promising avenues for developing novel C-N bond-forming reactions, potentially leading to more direct and atom-economical routes to the target molecule.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Photoredox Catalysis | Access to novel reactive intermediates, mild reaction conditions. | Catalyst cost and stability, requirement for specialized equipment. |
| Electrochemical Synthesis | Avoidance of stoichiometric reagents, precise control over reaction conditions. | Electrode material selection, electrolyte compatibility. |
Identification of Novel and Untapped Applications of this compound in Synthetic Chemistry
The bifunctional nature of this compound, possessing both a hydrazinyl and a carboxylic acid moiety, makes it a versatile building block for organic synthesis. Future research will likely focus on leveraging this dual reactivity. Its potential as a precursor for novel heterocyclic scaffolds, such as pyrazolidinones and pyridazinones, is a significant area for exploration. Furthermore, its application in asymmetric catalysis, either as a chiral ligand or as a catalyst itself, remains a largely unexplored but potentially fruitful research direction.
Integration of this compound into Flow Chemistry and Automated Synthesis Research Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. nih.govbohrium.com Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a critical next step. nih.gov This will not only enable safer handling of potentially hazardous reagents and intermediates but also facilitate rapid reaction optimization and library synthesis through automated systems. scribd.comsoci.org The development of robust flow protocols will be essential for the industrial-scale production and application of this compound. nih.gov
Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold
The unique chemical functionalities of this compound make it an attractive candidate for incorporation into advanced materials. Future research is anticipated to explore its use as a monomer in the synthesis of novel polymers. These materials could exhibit interesting properties, such as enhanced thermal stability, specific binding capabilities, or responsiveness to external stimuli. Furthermore, its ability to chelate metal ions could be exploited in the development of new functional materials for applications in sensing, catalysis, or separation technologies.
Addressing Remaining Challenges and Knowledge Gaps in the Academic Understanding of this compound
Despite its potential, a comprehensive understanding of the fundamental properties of this compound is still lacking. Key areas that require further investigation include a detailed study of its conformational analysis and its reactivity profile under various conditions. A thorough investigation of its coordination chemistry with different metal ions is also crucial for unlocking its potential in materials science and catalysis. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure and reactivity, guiding future experimental work. Addressing these knowledge gaps will be paramount for the rational design of new applications and technologies based on this promising molecule.
Q & A
Q. Q1. What are the recommended synthetic methodologies for 3-hydrazinylbutanoic acid dihydrochloride, and how can researchers optimize reaction yields?
A1. Synthesis typically involves hydrazine substitution on a pre-functionalized butanoic acid backbone, followed by dihydrochloride salt formation. Key steps include:
- Hydrazine Reaction : React 3-bromobutanoic acid with hydrazine hydrate under reflux in ethanol, monitored by TLC for completion .
- Salt Formation : Treat the hydrazinyl intermediate with concentrated HCl in anhydrous dioxane to form the dihydrochloride salt. Excess HCl ensures complete protonation of hydrazine and carboxylic acid groups .
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product (≥95% by HPLC). Yield optimization requires strict control of stoichiometry (hydrazine:halide ratio 1.2:1) and reaction time (6–8 hours) .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the hydrazine (-NH-NH2) and carboxylic acid (-COOH) moieties. For example, -NMR should show a singlet for the hydrazine protons at δ 2.8–3.2 ppm and a carboxylic acid proton at δ 12.1–12.5 ppm .
- HPLC : Assess purity using a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5). Retention time and peak symmetry indicate impurities .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~22.5% for dihydrochloride) to confirm salt formation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for 3-hydrazinylbutanoic acid derivatives across studies?
A3. Contradictions often arise from differences in experimental design:
- Bioassay Variability : Standardize assays (e.g., enzyme inhibition IC50 values) using positive controls (e.g., known hydrazine-based inhibitors). For example, in studies of aminopeptidase inhibition, use bestatin as a reference compound .
- Structural Confounders : Compare stereochemistry (R/S configurations) and salt forms (dihydrochloride vs. free base). For instance, (S)-enantiomers may exhibit higher receptor affinity due to chiral recognition .
- Data Normalization : Report activity relative to molar concentration rather than mass/volume to account for molecular weight differences in derivatives .
Q. Q4. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?
A4. SAR studies should focus on:
-
Core Modifications : Synthesize analogs with substituents at the hydrazine or butanoic acid positions. For example:
Modification Biological Impact Hydrazine → Methylhydrazine Reduced off-target toxicity in hepatocytes Butanoic acid → Cyclopropane Enhanced metabolic stability (t1/2 > 4 hours in microsomes) -
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like γ-aminobutyric acid (GABA) transporters .
-
Pharmacokinetic Profiling : Assess bioavailability via rat models (IV vs. oral administration) to correlate structural changes with absorption (e.g., logP > 0.5 improves BBB penetration) .
Q. Q5. How can researchers address solubility challenges of this compound in aqueous buffers for in vitro assays?
A5. Solubility limitations arise from the dihydrochloride salt’s hygroscopicity. Mitigation strategies include:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO as a co-solvent. Avoid Tris buffers, which may precipitate chloride ions .
- Lyophilization : Prepare stock solutions in deionized water, lyophilize, and reconstitute in target buffers to minimize salt interference .
- Alternative Salt Forms : Compare solubility with monohydrochloride or free base forms, though dihydrochloride typically offers superior stability for long-term storage .
Methodological Considerations
Q. Q6. What protocols are recommended for evaluating the metabolic stability of this compound in preclinical models?
A6. Follow these steps:
In Vitro Microsomal Assays : Incubate the compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) to assess drug-drug interaction risks .
In Vivo Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, and 8 hours; calculate AUC and Cmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
